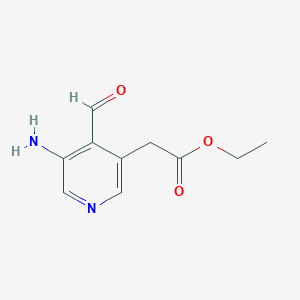
Ethyl (5-amino-4-formylpyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-amino-4-formylpyridin-3-YL)acetate is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol This compound features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-4-formylpyridin-3-YL)acetate typically involves the reaction of 5-amino-4-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-4-formylpyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides.
Major Products Formed
Oxidation: 5-carboxy-4-formylpyridin-3-YL acetate.
Reduction: Ethyl (5-amino-4-hydroxymethylpyridin-3-YL)acetate.
Substitution: Various amides and sulfonamides depending on the electrophile used.
Scientific Research Applications
Ethyl (5-amino-4-formylpyridin-3-YL)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-4-formylpyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl (5-amino-4-formylpyridin-3-YL)acetate can be compared with other similar compounds, such as:
Ethyl 4-aminopyridine-3-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Ethyl (5-amino-4-methylpyridin-3-YL)acetate: Contains a methyl group instead of a formyl group, altering its electronic properties and reactivity.
Ethyl (5-amino-4-nitropyridin-3-YL)acetate:
This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(5-amino-4-formylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)3-7-4-12-5-9(11)8(7)6-13/h4-6H,2-3,11H2,1H3 |
InChI Key |
FDOJTALCPGJQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=C1C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















